![molecular formula C37H28ClN5O2 B3003131 (4-((6-chloro-4-phenylquinazolin-2-yl)amino)phenyl)(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 330557-15-8](/img/structure/B3003131.png)
(4-((6-chloro-4-phenylquinazolin-2-yl)amino)phenyl)(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
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Overview
Description
The compound (4-((6-chloro-4-phenylquinazolin-2-yl)amino)phenyl)(3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
is a complex organic molecule. It contains a quinazoline derivative, which is a nitrogen-containing heterocycle . Quinazoline and its derivatives have received significant attention due to their wide range of biopharmaceutical activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, and a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also contains several phenyl rings and a methoxy group .Scientific Research Applications
Anticancer Activity
Quinazoline and quinazolinone derivatives have been found to exhibit anticancer activity . The compound under discussion, being a derivative of these, could potentially be used in cancer research and treatment.
Antibacterial Activity
These derivatives have also shown antibacterial properties . Therefore, this compound could be used in the development of new antibiotics, especially considering the increasing need for novel antibiotics due to the emergence of drug-resistant bacterial strains .
Antifungal Activity
The antifungal activity of quinazoline and quinazolinone derivatives has been documented . This suggests potential applications of this compound in treating fungal infections.
Anti-inflammatory Activity
Quinazoline and quinazolinone derivatives have demonstrated anti-inflammatory effects . This compound could therefore be used in the development of anti-inflammatory drugs.
Anticonvulsant Activity
These derivatives have been found to possess anticonvulsant properties . This suggests that the compound could be used in the treatment of conditions such as epilepsy.
Antipsychotic Activity
Quinazoline and quinazolinone derivatives have shown antipsychotic effects . This indicates potential applications of this compound in the treatment of psychiatric disorders.
Anti-HIV Activity
These derivatives have demonstrated anti-HIV properties . This suggests that the compound could be used in HIV research and treatment.
Analgesic Activity
Quinazoline and quinazolinone derivatives have been found to possess analgesic properties . This indicates potential applications of this compound in the development of pain relief medications.
Future Directions
Quinazoline and quinazolinone derivatives have been the focus of many research studies due to their diverse biological activities and potential for drug development . Future research may focus on further exploring the biological activities of this compound and developing it into a novel drug molecule.
properties
IUPAC Name |
[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28ClN5O2/c1-45-30-19-14-24(15-20-30)33-23-34(25-8-4-2-5-9-25)43(42-33)36(44)27-12-17-29(18-13-27)39-37-40-32-21-16-28(38)22-31(32)35(41-37)26-10-6-3-7-11-26/h2-22,34H,23H2,1H3,(H,39,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSSTSCMYDGHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)NC5=NC6=C(C=C(C=C6)Cl)C(=N5)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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